molecular formula C21H25ClN6O3 B2450900 (4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 899953-54-9

(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2450900
CAS RN: 899953-54-9
M. Wt: 444.92
InChI Key: PPFXPDNIUHSWPP-UHFFFAOYSA-N
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Description

The compound “(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C12H7ClN2O3 . It’s also known by its English name, MFCD03175110 .


Molecular Structure Analysis

The molecular structure of this compound consists of a chloro-nitrophenyl group attached to a pyridazinyl-piperazinyl methanone group .

Scientific Research Applications

Serotonin Receptor Antagonism

The compound's interaction with serotonin receptors, particularly the 5-HT(1A) receptor, has been studied to understand its potential applications. One study highlighted the use of a compound similar in structure for examining human brain in vivo occupancy by a selective, silent 5-HT(1A) antagonist. This research has implications for the treatment of anxiety and mood disorders, suggesting potential therapeutic uses of such compounds in psychiatric conditions (Rabiner et al., 2002).

Anxiolytic Activity

Compounds with structural similarities have been synthesized and evaluated for their anxiolytic-like effects. Studies have found that certain compounds exhibit anxiolytic-like activities, mediated through benzodiazepine and nicotinic pathways, without altering mnemonic activity. This indicates potential applications in anxiety disorder treatment (Brito et al., 2017).

Metabolism and Drug Disposition

Understanding the metabolism and disposition of therapeutic compounds is crucial for drug development. One study detailed the metabolism and excretion of Venetoclax, a B-cell lymphoma-2 protein inhibitor, revealing insights into its clearance and metabolic pathways. Such research is fundamental in the clinical development of novel therapeutic agents, offering a glimpse into the complex interactions within the human body (Liu et al., 2017).

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c1-15-6-8-25(9-7-15)19-4-5-20(24-23-19)26-10-12-27(13-11-26)21(29)16-2-3-17(22)18(14-16)28(30)31/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFXPDNIUHSWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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